molecular formula C16H19NO3 B1679161 Prodolic acid CAS No. 36505-82-5

Prodolic acid

Cat. No.: B1679161
CAS No.: 36505-82-5
M. Wt: 273.33 g/mol
InChI Key: IZGMROSLQHXRDZ-UHFFFAOYSA-N
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Description

Prodolic acid, also known as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory compound. It is an indole derivative patented by American Home Products Corp. This compound inhibits bradykinin-induced bronchoconstriction but does not affect histamine-induced bronchoconstriction in guinea pigs .

Preparation Methods

Prodolic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole with acetic acid. The reaction conditions typically include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Prodolic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Prodolic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of prodolic acid involves the inhibition of inflammatory mediators such as bradykinin. By blocking the action of bradykinin, this compound reduces inflammation and bronchoconstriction. The molecular targets and pathways involved in this process include the bradykinin receptors and associated signaling pathways .

Comparison with Similar Compounds

Prodolic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its potency, safety profile, and specific applications in treating chronic inflammatory conditions.

Properties

CAS No.

36505-82-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19)

InChI Key

IZGMROSLQHXRDZ-UHFFFAOYSA-N

SMILES

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O

Appearance

Solid powder

Key on ui other cas no.

36505-82-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid
AY 23,289
prodolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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